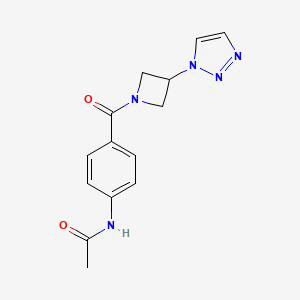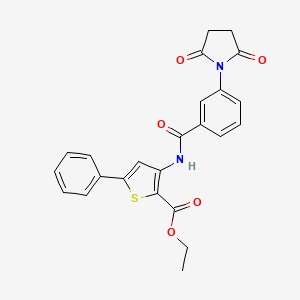![molecular formula C19H21FN6O B2446822 1-{[4-(2-fluorofenil)-4H-1,2,4-triazol-3-il]metil}-4-[(1-metil-1H-pirrol-2-il)carbonil]piperazina CAS No. 1396678-46-8](/img/structure/B2446822.png)
1-{[4-(2-fluorofenil)-4H-1,2,4-triazol-3-il]metil}-4-[(1-metil-1H-pirrol-2-il)carbonil]piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C19H21FN6O and its molecular weight is 368.416. The purity is usually 95%.
BenchChem offers high-quality 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se han explorado derivados del indol por sus propiedades antivirales. Por ejemplo:
- Derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato mostraron actividad inhibitoria contra el virus de la influenza A .
Potencial anti-VIH
Los investigadores han investigado los derivados del indol como posibles agentes anti-VIH. Cabe destacar que los compuestos que contienen imidazol que contienen andamios de indol han mostrado promesa en estudios de acoplamiento molecular contra el VIH-1 .
Actividades antimicrobianas y antituberculosas
Los derivados del indol han demostrado propiedades antimicrobianas y antituberculosas. Por ejemplo:
- Derivados de (E)-1-(2-(1H-indol-3-il)-5-(piridin-4-il)-1,3,4-oxadiazol-3(2H)-il)-3-(fenil-sustituido)prop-2-en-1-ona fueron investigados por su actividad antituberculosa in vitro .
Otras aplicaciones potenciales
Si bien la literatura carece de evidencia directa para nuestro compuesto, los derivados del indol también se han explorado en campos como las actividades antidiabéticas, antimaláricas y anticolinesterásicas.
En resumen, las diversas actividades biológicas asociadas con los derivados del indol resaltan el inmenso potencial de nuestro compuesto para nuevas posibilidades terapéuticas. Tenga en cuenta que se necesita más investigación para descubrir completamente sus aplicaciones específicas. 🌟
Mecanismo De Acción
Target of Action
The compound “1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” is a complex molecule that likely interacts with multiple targetsIt contains structural elements of indole and imidazole derivatives , which are known to bind with high affinity to multiple receptors and show a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Biochemical Pathways
For instance, indole derivatives have been reported to inhibit the influenza A virus , suggesting that they might interfere with viral replication pathways. Similarly, imidazole derivatives have been reported to have a broad range of chemical and biological properties .
Pharmacokinetics
For instance, imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
For instance, indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they might interfere with viral replication at the molecular and cellular level.
Action Environment
Safety data sheets recommend handling similar compounds only in closed systems or providing appropriate exhaust ventilation, and storing them in a dry, cool, and well-ventilated place . These precautions suggest that environmental factors such as temperature, humidity, and exposure to light could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
[4-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-23-8-4-7-17(23)19(27)25-11-9-24(10-12-25)13-18-22-21-14-26(18)16-6-3-2-5-15(16)20/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBPMUDDQYFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)CC3=NN=CN3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)


![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2446754.png)
![3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2446755.png)
![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2446760.png)
![4-benzoyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2446761.png)

